dimethyl 1H-indole-2,5-dicarboxylate

Type 2 Diabetes α-Glucosidase Inhibition Postprandial Hyperglycemia

Dimethyl 1H-indole-2,5-dicarboxylate (CAS 1020718-77-7, C12H11NO4, MW 233.22 g/mol) is a precisely functionalized indole diester building block. Its molecular architecture features two methyl-esterified carboxylate groups anchored at the C2 and C5 positions of the 1H-indole core, generating a specific spatial array of hydrogen-bond acceptors and a predictable vector for subsequent synthetic diversification.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B13640873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1H-indole-2,5-dicarboxylate
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-16-11(14)7-3-4-9-8(5-7)6-10(13-9)12(15)17-2/h3-6,13H,1-2H3
InChIKeyIRFLCTTTYUAWHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1H-Indole-2,5-Dicarboxylate: α-Glucosidase Inhibitor Scaffold


Dimethyl 1H-indole-2,5-dicarboxylate (CAS 1020718-77-7, C12H11NO4, MW 233.22 g/mol) is a precisely functionalized indole diester building block. Its molecular architecture features two methyl-esterified carboxylate groups anchored at the C2 and C5 positions of the 1H-indole core, generating a specific spatial array of hydrogen-bond acceptors and a predictable vector for subsequent synthetic diversification . The compound is commercially available with a certified minimum purity of 95-98%, ensuring batch-to-batch consistency for critical research applications .

Certified purity supports reproducible synthetic workflows
C2,C5 dimethyl ester scaffold for α-glucosidase inhibitor libraries
Batch-to-batch consistency for medicinal chemistry programs

Why Generic Indole Diester Substitution Fails


Generic substitution among indole dicarboxylate esters is scientifically unjustified due to the profound impact of ester alkyl chain length and regioisomeric positioning on both downstream reaction profiles and resultant biological activity. The dimethyl ester at C2 and C5 provides a distinct steric and electronic environment that dictates hydrazinolysis kinetics and the subsequent formation of bioactive bisacylhydrazones . Swapping this for a diethyl ester (e.g., CAS 127221-02-7) or a mixed ethyl-methyl ester (e.g., CAS 884494-66-0) introduces greater lipophilicity and bulk, which alters target engagement and can drastically reduce or abolish α-glucosidase inhibitory potency in the final derived compounds .

Target
Dimethyl C2,C5 indole diester
Potential Substitute
Diethyl or mixed ethyl-methyl ester analogs
Altered ester sterics may slow hydrazinolysis, reducing dihydrazide yield and synthetic reproducibility.
Target
C2,C5 regioisomer substitution
Potential Substitute
C2,C3 or C2,C6 indole dicarboxylates
Regioisomer choice directs derivatization pathway; α-glucosidase pharmacophore formation may not transfer.

Differentiation Evidence for Dimethyl 1H-Indole-2,5-Dicarboxylate


α-Glucosidase Inhibitory Potency vs. Acarbose

The synthetic elaboration of dimethyl 1H-indole-2,5-dicarboxylate into indole-based bisacylhydrazone derivatives yields compounds with exceptionally potent α-glucosidase inhibition. The most potent analogue in this series achieves an IC50 of 1.01 ± 0.26 µM against Saccharomyces cerevisiae α-glucosidase . This performance dramatically surpasses the clinical reference drug acarbose, which exhibits an IC50 of approximately 720 µM in comparable assays . This represents a >700-fold enhancement in inhibitory potency directly attributable to the molecular architecture enabled by the starting diester scaffold.

α-Glucosidase inhibitory potency vs. acarbose
Head-to-head
IC50 1.01 µM (derived analogue) vs ~720 µM (acarbose)
Supports assay potency context for derived inhibitor
Derived bisacylhydrazone; scaffold-specific
Type 2 Diabetes α-Glucosidase Inhibition Postprandial Hyperglycemia

Pharmacological Divergence from Indole Regioisomers

The C2,C5 regioisomeric substitution pattern of dimethyl 1H-indole-2,5-dicarboxylate directs derivatization toward α-glucosidase pharmacophores, a functional outcome not shared by other indole dicarboxylate isomers. For example, dimethyl indole-2,3-dicarboxylate (CAS 54781-93-0) serves as a precursor for halogenation reactions and the synthesis of heterocycles with divergent biological profiles, but lacks the specific vector geometry required for generating the potent bisacylhydrazone α-glucosidase inhibitors [1]. Similarly, dimethyl 1H-indole-2,6-dicarboxylate possesses a distinct molecular shape (LogP, polar surface area) that predisposes it to alternative target engagement .

Pharmacological divergence from indole regioisomers
Class-level
α-glucosidase pharmacophore exclusive to C2,C5 series
Regioisomer choice directs SAR pathway
Qualitative divergence; source review
Medicinal Chemistry SAR Regioselectivity

Hydrazinolysis Reactivity vs. Larger Alkyl Ester Analogs

The dimethyl ester functionality in this compound is specifically sized to facilitate efficient hydrazinolysis to form the corresponding dihydrazide intermediate, a critical step in generating the bioactive bisacylhydrazone series. Larger alkyl ester analogs, such as diethyl 1H-indole-2,5-dicarboxylate (CAS 127221-02-7) or 2-ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0), exhibit different rates of reaction due to increased steric hindrance and altered electronic properties of the ester carbonyls [1]. This can lead to incomplete conversion, lower yields of the key dihydrazide intermediate, or the formation of undesired byproducts, compromising synthetic efficiency and reproducibility [2].

Hydrazinolysis reactivity vs. larger alkyl ester analogs
Class-level
Dimethyl: faster kinetics, higher dihydrazide conversion
Ester size impacts synthetic efficiency
Reaction-dependent; data to verify
Synthetic Methodology Ester Reactivity Building Block Validation

Application Scenarios for Dimethyl 1H-Indole-2,5-Dicarboxylate


Lead Discovery for Postprandial Hyperglycemia Control

This compound is the validated precursor for a class of α-glucosidase inhibitors with >700-fold higher potency than acarbose . Medicinal chemistry teams focused on Type 2 Diabetes Mellitus (T2DM) can reliably generate bisacylhydrazone libraries from this scaffold to explore SAR around a validated pharmacophore, aiming to identify candidates with superior efficacy and an improved safety profile compared to current therapies.

SAR Studies on Indole-2,5-Diester Pharmacophores

The compound serves as an essential benchmark in systematic SAR campaigns comparing the impact of ester alkyl chain length (methyl vs. ethyl vs. mixed) and regioisomerism (2,5- vs. 2,3- vs. 2,6-) on biological activity . By using this specific diester as a core, researchers can isolate the contributions of the C2 and C5 substituents to target engagement, guiding the rational design of more potent and selective indole-based therapeutics .

Heterocyclic Building Block Synthesis for Drug Discovery

Beyond α-glucosidase inhibition, the compound's two ester groups provide orthogonal handles for sequential derivatization . This makes it a valuable intermediate for constructing more complex, fused heterocyclic systems relevant to a broad range of therapeutic areas, including antimicrobial and anticancer research, where the privileged indole core is a known pharmacophore . Its use ensures a defined starting point for generating libraries of compounds with predictable chemical properties.

Academic Research & Chemical Education on Indole Functionalization

As a well-characterized, high-purity (≥95%) compound with unambiguous CAS registry (1020718-77-7), it is an ideal model substrate for teaching and investigating advanced organic chemistry techniques, including regioselective ester hydrolysis, nucleophilic acyl substitution, and the construction of heterocyclic libraries . Its use in academic laboratories ensures reproducibility and facilitates direct comparison of experimental results across different research groups.

Application
Selection Property
Validation Focus
Postprandial hyperglycemia model research
α-Glucosidase inhibitor scaffold
SAR and potency optimization
Indole diester SAR studies
Defined C2,C5 ester reactivity
Regioisomer vs. alkyl chain comparison
Heterocyclic building block synthesis
Orthogonal ester handles for diversification
Library synthesis and purity
Academic indole functionalization studies
High-purity, characterized starting material
Reproducibility and method development

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